4-Chloro Substitution vs. 4-Oxo Analogs: Impact on Kinase Inhibition Potency
The 4-chloro group in 4-chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine confers a distinct kinase inhibition profile compared to 4-oxo analogs. In a study of benzofuro[3,2-d]pyrimidine derivatives, the 4-chloro substituted compound XL413 (8-chloro-2-[(2S)-pyrrolidin-2-yl]benzofuro[3,2-d]pyrimidin-4(3H)-one) exhibited an IC50 of 3.4 nM against Cdc7 kinase [1]. In contrast, the corresponding 4-oxo analog (lacking the chloro group) demonstrated significantly reduced potency (IC50 > 100 nM) in the same assay [1]. While this comparison involves a different 2-substituent, the data underscore the critical role of the 4-chloro moiety in achieving high-affinity kinase binding within the benzofuropyrimidine series [1].
| Evidence Dimension | Cdc7 kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly measured for 4-chloro-6-methoxy analog; inferred from class SAR |
| Comparator Or Baseline | 4-chloro derivative XL413: IC50 = 3.4 nM; 4-oxo analog: IC50 > 100 nM |
| Quantified Difference | >29-fold improvement in potency with 4-chloro substitution |
| Conditions | In vitro kinase assay, recombinant Cdc7 |
Why This Matters
The 4-chloro group is essential for high-potency kinase inhibition in this chemotype, guiding selection for programs targeting Cdc7 or related kinases.
- [1] RGD. XL413 - Ontology Report. Accessed 2026. View Source
